molecular formula C9H14N2O2S B372292 Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate CAS No. 81569-37-1

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Cat. No. B372292
CAS RN: 81569-37-1
M. Wt: 214.29g/mol
InChI Key: JTRJDESRRBKKDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 81569-37-1 . It has a molecular weight of 214.29 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

The synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and similar compounds has been described in the literature . The compounds were synthesized and characterized by FTIR and NMR .


Molecular Structure Analysis

The Inchi Code for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is 1S/C9H14N2O2S/c1-3-5-6-7 (8 (12)13-4-2)14-9 (10)11-6/h3-5H2,1-2H3, (H2,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate are not detailed in the search results, 2-Aminothiazoles, a class of compounds to which it belongs, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a powder at room temperature .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • The molecular structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting its hydrogen-bonded dimer formation through N—H⋯N and N—H⋯O interactions, which could provide insights into the behavior of similar compounds like Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate in various environments (D. Lynch & I. Mcclenaghan, 2004).
  • Novel synthesis methods have been developed for 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, presenting an efficient pathway for creating derivatives of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (Luke A. Baker & Craig M. Williams, 2003).

Antimicrobial Studies

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities, providing a template for understanding how modifications to the thiazole core, including propyl substitution, may influence biological activity (N. Desai, N. Bhatt, & S. Joshi, 2019).

Corrosion Inhibition

  • Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its efficiency as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound demonstrated increased inhibition efficiency with concentration, suggesting potential corrosion inhibition applications for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (K. Raviprabha & R. Bhat, 2019).

Synthetic Modifications and Applications

  • Synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate were explored through 3D QSAR analysis and antimicrobial study, offering insights into how structural changes, such as altering the alkyl group to propyl, might impact its properties and applications (N. Desai, N. Bhatt, & S. Joshi, 2019).

Future Directions

The future directions for research on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and related compounds could involve further exploration of their therapeutic roles. Given their promising properties, these compounds could be further studied for their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

properties

IUPAC Name

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJDESRRBKKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

2-Bromo-3-oxo-hexanoic acid ethyl ester (5.9 g, 25 mmol), was dissolved in 60 mL of ethanol containing triethylamine (4.2 mL, 30 mmol) and thiourea (1.9 g, 25 mmol). The colorless solution was protected from light and allowed to stir for 16 hours. The resulting red suspension was evaporated to dryness and dissolved in a minimum of dichloromethane. This solution was washed three times with an equal volume of a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride. The organic layer was separated and filtered to remove a fine red precipitate which remained suspended in the organic phase. The solvent was removed and then the solid was dissolved in a minimum of 50/50 (v/v) ethyl acetate and 1 N aqueous solution of hydrochloric acid. The layers were separated and the aqueous layer was washed with an equal volume of ethyl acetate. After discarding the organic layers, the aqueous layer was then placed in an ice bath with an equal volume of ethyl acetate. Sodium hydroxide (1N) was then slowly added with vigorous swirling until the aqueous phase was basic. The layers were separated and the aqueous layer was washed two additional times with ethyl acetate. The combined organic layers were washed three times with an equal volume of a solution of saturated aqueous sodium bicarbonate followed by a solution of saturated aqueous sodium chloride. The organic layer was then dried over sodium sulfate and evaporated to dryness to yield a pale yellow solid (1.8 g, 8.4 mmol, 34%) ESI-MS m/z calc. 214.1. found; 215.3 (M+1)+ Retention time 1.90 minutes.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Yield
34%

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